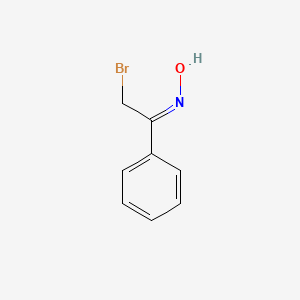

(NZ)-N-(2-bromo-1-phenylethylidene)hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related hydroxylamines often involves transformations from primary amines, with procedures detailing specific reagents and conditions to achieve the desired hydroxylamine derivatives. For instance, the transformation of primary amines into n-monoalkylhydroxylamines involves several reagents and steps, indicating the complexity of synthesizing specific hydroxylamine compounds (Tokuyama, Kuboyama, & Fukuyama, 2003).

Molecular Structure Analysis

The molecular structure of hydroxylamine derivatives can be elucidated using techniques such as crystallography. Studies on related compounds, such as N-hydroxy-5-bromophenyl-2-carboxamidine, reveal detailed structural information, including crystal systems, space groups, and molecular dimensions, which are crucial for understanding the molecular geometry and interactions of these compounds (Chi Hong-xun, 2011).

Chemical Reactions and Properties

Hydroxylamine compounds engage in a variety of chemical reactions, including one-electron reductions and interactions with nitrosyl complexes, showcasing their reactivity and the formation of reduced species. Such reactions underscore the compounds' potential in synthesis and application in various chemical processes (Aoyagi, Mukaida, Kakihana, & Shimizu, 1985).

Physical Properties Analysis

The physical properties of hydroxylamine derivatives, such as solubility and stability, are influenced by their molecular structure. For instance, the stability and explosive nature of specific hydroxylamine compounds at certain temperatures can be critical for handling and application in chemical syntheses (Mitzel et al., 1996).

Chemical Properties Analysis

Hydroxylamine derivatives exhibit diverse chemical properties, including reductive abilities and interactions with various organic and inorganic reagents. The reductive bromination of N, N-bis(4-tert-butylphenyl)hydroxylamine, for example, highlights the unique reactivity of these compounds in substituting hydrogen atoms with bromine, facilitating their utility in organic synthesis (Golubev & Kim, 2019).

Applications De Recherche Scientifique

Chemical Properties and Reactions :

- Bordwell & Liu (1996) examined the equilibrium acidities and homolytic bond dissociation energies of N−H and O−H bonds in various N-phenylhydroxylamine derivatives, including N-benzyl-N-phenylhydroxylamine and its p-bromo derivative, providing insight into their chemical reactivity (Bordwell & Liu, 1996).

Synthesis and Transformation :

- Tokuyama, Kuboyama, & Fukuyama (2003) explored the transformation of primary amines to N-monoalkylhydroxylamines, including N-hydroxy-(S)-1-phenylethylamine oxalate, demonstrating methods for synthesizing hydroxylamine derivatives (Tokuyama, Kuboyama, & Fukuyama, 2003).

Analytical Applications :

- Shendrikar (1969) reviewed the analytical applications of hydroxylamine derivatives, including their reactions with various metal ions, highlighting their utility in chemical analysis (Shendrikar, 1969).

Reactions with Pyrimidine Bases :

- Sander, Priest, & Scheffler (1979) investigated the dehalogenation of halouracils by hydroxylamine buffers, which might be relevant for understanding the reactivity of hydroxylamine derivatives with nucleic acid bases (Sander, Priest, & Scheffler, 1979).

Organic Synthesis :

- Isowa & Kurita (1974) described the synthesis of N-monoalkylated hydroxylamines, such as N-benzylhydroxylamine, from N-tosyl-O-2,4,6-trimethylbenzylhydroxylamine, demonstrating the utility of hydroxylamine derivatives in organic synthesis (Isowa & Kurita, 1974).

Radiolabeling in Agricultural Research :

- Ando, Tecle, Toia, & Casida (1990) conducted a study on the radiolabeling of nikkomycin Z, a potent inhibitor of fungal and insect chitin synthetase, using brominated derivatives. This research illustrates the potential use of brominated hydroxylamines in agricultural biochemistry (Ando, Tecle, Toia, & Casida, 1990).

Spectrophotometric Analysis :

- George, Balasubramanian, & Nagaraja (2007) developed a method for the determination of hydroxylamine and its derivatives in drug formulations using methyl red, showcasing its application in pharmaceutical analysis (George, Balasubramanian, & Nagaraja, 2007).

Safety And Hazards

Propriétés

IUPAC Name |

(NZ)-N-(2-bromo-1-phenylethylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6H2/b10-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIZBNJPBHXWFN-CSKARUKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-phenyl-1-ethanone oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B1143581.png)